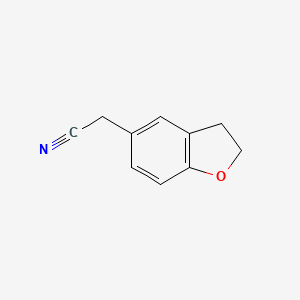

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile

説明

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.19 . It is a heterocyclic compound that belongs to the class of benzofurans .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield . A specific synthesis method for 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile consists of a benzofuran ring attached to an acetonitrile group . The benzofuran ring is a heterocyclic compound that consists of a fused benzene and furan ring .Chemical Reactions Analysis

While specific chemical reactions involving 2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile are not available in the retrieved data, benzofuran derivatives have been shown to undergo a variety of chemical reactions. For instance, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Physical And Chemical Properties Analysis

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile is a heterocyclic compound with a molecular weight of 159.19 . It should be stored in a dry environment at a temperature between 2-8°C .科学的研究の応用

- Field : Chemistry

- Application : The compound ethyl 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoate was synthesized and its crystal structure was studied .

- Method : A two-step reaction was used to synthesize the compound. The structure was confirmed by 1H and 13C NMR, MS, FT-IR, and X-ray single crystal diffraction methods .

- Results : The single crystal structure determined by X-ray crystal diffraction was consistent with the molecular structure after DFT optimization .

- Field : Biochemistry

- Application : 2,3-Dihydrobenzofuran derivatives were investigated as potential inhibitors of fungi, bacteria, and virus protein .

- Method : Molecular docking and molecular dynamics, as well as ADMET studies, were used to explore the potential of 2,3-dihydrobenzofurans .

- Results : Some compounds showed potential against pathogens, such as fungi, viruses, and bacteria .

- Field : Organic Synthesis

- Application : 2-isoxazolyl-2,3-dihydrobenzofuran products were synthesized and can be further transformed to diverse complex heterocycles .

- Method : The strategy features excellent regio- and chemoselectivities as well as good functional group tolerance .

- Results : The newly formed products demonstrated their potential applications in organic synthesis and medicinal chemistry .

Synthesis and Crystal Structure Study

Inhibitor of Fungi, Bacteria, and Virus Protein

Synthesis of Complex Heterocycles

- Field : Pharmacology

- Application : Benzofuran and its derivatives, including 2,3-Dihydrobenzofuran, have been found to be suitable structures for the development of new therapeutic agents, especially antimicrobial agents .

- Method : Various synthetic methods have been used to create benzofuran derivatives with improved bioavailability and other desirable properties .

- Results : Some benzofuran derivatives have shown significant antimicrobial activity against a variety of pathogens .

- Field : Neuroscience

- Application : Certain 2,3-Dihydrobenzofuran derivatives have been found to mediate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain .

- Method : These compounds are typically synthesized and then tested in vitro for their effects on neurotransmitter release .

- Results : Some compounds have shown promising results in preliminary studies .

- Field : Oncology

- Application : Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

- Method : The compounds are typically synthesized and then tested in vitro for their effects on cell growth .

- Results : One compound was found to have significant cell growth inhibitory effects, with inhibition rates ranging from 40.82% to 80.92% in different types of cancer cells .

Antimicrobial Agents

Neurotransmitter Release Mediation

Cancer Treatment

- Field : Dermatology

- Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

- Method : These compounds are typically synthesized and then tested in vitro for their effects on skin diseases .

- Results : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

- Field : Neuroscience

- Application : 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are putative entactogen drugs of the phenethylamine and amphetamine classes .

- Method : These compounds stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine and serotonin in the brain .

- Results : These compounds have shown potential as therapeutic agents .

- Field : Organic Synthesis

- Application : The newly formed 2-isoxazolyl-2,3-dihydrobenzofuran products can be further transformed to diverse complex heterocycles .

- Method : Various synthetic methods have been used to create these complex heterocycles .

- Results : These products demonstrate their potential applications in organic synthesis and medicinal chemistry .

Treatment of Skin Diseases

Impulse Propagation Mediation

Synthesis of Complex Heterocycles

特性

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZGPMWFOOVMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450766 | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydrobenzofuran-5-yl)acetonitrile | |

CAS RN |

196399-53-8 | |

| Record name | 2,3-Dihydro-5-benzofuranacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196399-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

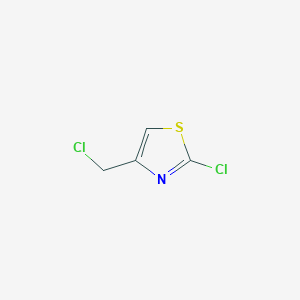

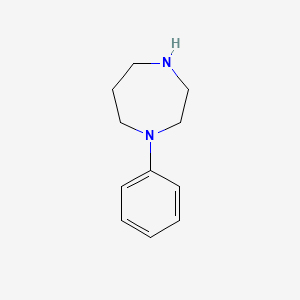

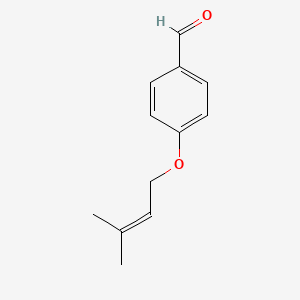

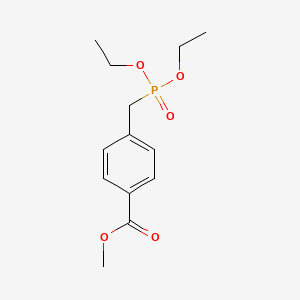

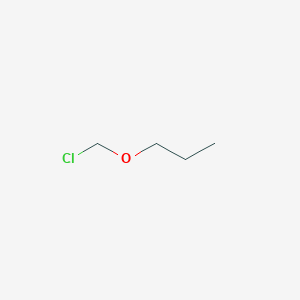

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)